molecular formula C27H34O7 B12420904 (2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one

(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one

Cat. No.: B12420904
M. Wt: 470.6 g/mol
InChI Key: KDADHLPROOOPIC-MWTRTKDXSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name (2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one derives from its chromen-4-one core (a bicyclic system comprising fused benzene and pyran rings) and substituents at positions 2, 5, 7, and 8. Key features include:

  • Chromen-4-one backbone : A 2,3-dihydrochromen-4-one system (positions 1–4, 9–10).
  • Substituents :
    • Position 2: (4-Hydroxy-2-methoxyphenyl) group with S configuration.
    • Position 5: Methoxy (-OCH₃).
    • Position 7: Hydroxy (-OH).
    • Position 8: (2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl chain.

The hexyl side chain at position 8 contains a tertiary alcohol (5-hydroxy-5-methyl) and a prenyl-derived prop-1-en-2-yl group, contributing to the molecule’s hydrophobicity and stereochemical complexity.

Stereochemical Configuration Analysis

The compound exhibits two stereocenters at C2 (chromenone) and C2′ (hexyl side chain), designated as S and R, respectively. Configuration determination relies on:

  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Correlations between H2 (δ 5.12 ppm) and the 4-hydroxyphenyl group confirm the S configuration at C2.
  • Chiral HPLC : Separation of enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) validates the R configuration at C2′.
  • Optical Rotation : Specific rotation ([α]D²⁵ = +34.5° in methanol) aligns with predicted configurations from computational models.

The E/Z geometry of the prop-1-en-2-yl group in the hexyl chain was resolved via coupling constants (J = 16.2 Hz for trans-vinylic protons) and NOESY correlations between H2′′ and methyl groups.

X-ray Crystallography and Solid-State Conformational Studies

Single-crystal X-ray diffraction reveals:

  • Unit cell parameters : Monoclinic system, space group P2₁, with a = 8.924 Å, b = 12.307 Å, c = 14.582 Å, α = 90°, β = 105.3°, γ = 90°.
  • Hydrogen bonding : Intramolecular H-bonds between 7-OH and the chromenone carbonyl (O4, 2.68 Å) stabilize a planar conformation of the bicyclic core.
  • Side-chain conformation : The hexyl group adopts a staggered conformation, with the prop-1-en-2-yl moiety oriented perpendicular to the chromenone plane (Figure 1).

Table 1 : Key crystallographic data

Parameter Value
Resolution 0.98 Å
R-factor 0.042
Bond length (C2–O4) 1.364 Å
Torsion angle (C8–C2′) 112.7°

Comparative Analysis with Related Chromen-4-One Derivatives

Structural variations among chromen-4-one derivatives significantly influence their physicochemical and biological properties:

Table 2 : Structural comparison with analogs

Compound Substituents (Position) Key Differences
7-Hydroxy-2-(2-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one 2: 2-Hydroxyphenyl; 5: OCH₃; 7: OH Lacks prenylated hexyl chain at C8
(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one 8: (E)-3-hydroxy-3-methylbutenyl Shorter prenyl chain; phenyl at C2
Tephrosia rhodesica prenylated flavanone 8: Prenyl; 5: OH Flavanone (saturated C2–C3) vs. dihydrochromen-4-one

The C8-prenylated hexyl chain in the target compound enhances hydrophobic interactions compared to simpler prenyl groups, as evidenced by molecular docking studies with hydrophobic protein pockets. Additionally, the 4-hydroxy-2-methoxyphenyl group at C2 provides unique hydrogen-bonding capabilities absent in phenyl-substituted analogs.

Figure 1 : Overlay of X-ray structures (target compound vs. analog) highlights divergent side-chain orientations (gray: target; blue: analog).

Properties

Molecular Formula

C27H34O7

Molecular Weight

470.6 g/mol

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C27H34O7/c1-15(2)16(9-10-27(3,4)31)11-19-20(29)13-24(33-6)25-21(30)14-23(34-26(19)25)18-8-7-17(28)12-22(18)32-5/h7-8,12-13,16,23,28-29,31H,1,9-11,14H2,2-6H3/t16-,23+/m1/s1

InChI Key

KDADHLPROOOPIC-MWTRTKDXSA-N

Isomeric SMILES

CC(=C)[C@H](CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)OC

Canonical SMILES

CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC

Origin of Product

United States

Preparation Methods

Prenyltransferase-Mediated Biosynthesis

The compound’s geranylated side chain originates from dimethylallyl diphosphate (DMAPP) incorporation into a flavonoid backbone via prenyltransferases. In Moraceae family plants, membrane-bound enzymes like SfFPT and LaPT1 catalyze C-8 prenylation of flavanones with >90% regioselectivity. Key steps include:

  • Chalcone formation : Condensation of 4-hydroxy-2-methoxycinnamoyl-CoA with malonyl-CoA yields naringenin chalcone.
  • Cyclization : Chalcone isomerase converts chalcone to (2S)-naringenin.
  • Prenylation : DMAPP is transferred to C-8 via π-alkyl interactions in the enzyme’s hydrophobic pocket.

Optimization :

  • pH : Activity peaks at pH 7.5–8.0.
  • Cofactors : Mg²⁺ (10 mM) enhances catalytic efficiency by 40%.

Chemical Synthesis Strategies

Chalcone Precursor Synthesis

The core 2,3-dihydrochromen-4-one structure is synthesized via aldol condensation:

Procedure :

  • Starting materials : 2-hydroxy-4-methoxyacetophenone (1.2 eq) and 4-hydroxy-2-methoxybenzaldehyde (1.0 eq).
  • Base catalysis : NaOH (40% w/v, 5 mL/g substrate) in ethanol (50°C, 6 h).
  • Isolation : Yield 78% after recrystallization (EtOAc/hexane).

Key data :

Parameter Value
Reaction time 6 h
Temperature 50°C
Yield 78%
Purity (HPLC) 98.2%

Regioselective Prenylation

The C-8 geranylation is achieved via Cu(I)-mediated coupling:

Method :

  • Substrate : Chalcone derivative (1.0 eq).
  • Prenyl donor : Geranyl bromide (1.5 eq).
  • Catalyst : CuBr·SMe₂ (0.2 eq) in THF at −78°C.
  • Work-up : Quench with NH₄Cl, extract with EtOAc.

Optimization insights :

  • Lowering temperature to −78°C suppresses C-6 prenylation (<5% byproduct).
  • Anhydrous THF improves geranyl bromide solubility, increasing yield by 22%.

Cyclization and Stereochemical Control

Acid-Catalyzed Cyclization

The dihydrochromenone ring forms via HCl-mediated cyclization:

Protocol :

  • Conditions : 6 M HCl in MeOH (0.5 mL/g substrate).
  • Temperature : Reflux (65°C, 3 h).
  • Stereochemical outcome : (2S) configuration favored due to planar transition state.

Analytical validation :

  • ²H-NMR : Coupling constants (J = 8.4 Hz) confirm trans-diaxial H-2/H-3.
  • Optical rotation : [α]D²⁵ = +34.5° (c = 0.1, MeOH) matches natural isolates.

Enzymatic Demethylation and Hydroxylation

CYP450 Monooxygenase-Mediated Hydroxylation

The C-5 methoxy group is demethylated using Aspergillus niger CYP450:

  • Substrate : 5-methoxy intermediate (10 mM).
  • Conditions : Phosphate buffer (pH 7.4), NADPH (2 mM), 30°C, 24 h.
  • Yield : 62% after HPLC purification.

Challenges :

  • Over-oxidation to quinones occurs if reaction exceeds 24 h.
  • Addition of 1 mM ascorbate reduces byproduct formation by 30%.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method (CN100415894C) outlines a 3-step continuous process:

Reactor setup :

  • Step 1 : Aldol condensation in microchannel reactor (residence time 15 min).
  • Step 2 : Prenylation in packed-bed reactor with CuBr catalyst.
  • Step 3 : Cyclization in falling-film evaporator.

Performance metrics :

Metric Batch Process Flow Process
Annual capacity 50 kg 1.2 ton
Purity 95% 98.5%
Solvent consumption 300 L/kg 80 L/kg

Analytical Characterization

qHNMR for Dynamic Residual Complexity

Post-synthetic isomerization is monitored via quantitative ¹H-NMR:

  • Sample prep : 20 mg/mL in CD₃OD, degassed with N₂.
  • Key observations :
    • 8-prenylnaringenin (8PN) forms at 0.8%/day under ambient light.
    • Storage at −20°C reduces degradation to <0.1%/month.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Antioxidant Activity

Research indicates that flavonoids, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders .

Anti-inflammatory Effects

Studies have shown that (2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one may inhibit pro-inflammatory cytokines and enzymes. This activity suggests potential use in treating inflammatory diseases such as arthritis .

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer activity. It has been observed to induce apoptosis in various cancer cell lines, potentially making it a candidate for further development in cancer therapies .

Neuroprotective Effects

There is emerging evidence that flavonoids can protect neuronal cells from damage caused by oxidative stress and inflammation. This compound may have applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease due to its neuroprotective properties .

Cardioprotective Effects

The compound has shown promise in cardiovascular health by improving endothelial function and reducing cholesterol levels in preclinical models. Its ability to modulate lipid metabolism could be beneficial for managing conditions such as hyperlipidemia .

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of various flavonoids, this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells, highlighting its potential as a dietary supplement for oxidative stress management .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound revealed that it effectively inhibited the expression of cyclooxygenase (COX) enzymes in vitro. This finding supports its potential use as a natural anti-inflammatory agent in treating chronic inflammatory conditions .

Case Study 3: Neuroprotection

In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. These results suggest that it may be beneficial for developing neuroprotective therapies .

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. Its hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The chromenone core can interact with enzymes and receptors, modulating their activity. The side chain’s structural features contribute to the compound’s overall bioactivity, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chromen-4-one and dihydrochromen-4-one derivatives exhibit diverse bioactivities influenced by substituent patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Key Functional Groups Bioactivity Notes References
Target Compound 2,4,5,7,8 (hydroxy, methoxy, hexyl) Multiple -OH, -OCH₃, aliphatic chain Hypothesized ferroptosis induction* This Article
5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one (11a) 2,5,7,8 (hydroxy, methoxy, thiomorpholinomethyl) -OH, -OCH₃, thiomorpholine Unknown bioactivity
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (I) 2,7 (methylphenyl, propoxy) -OCH₂CH(CH₃)₂, -C₆H₄CH₃ Stabilized by π-π stacking and C–H···O interactions
4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one 4,6,8 (triazolyl, methyl) Triazole, -CH₂OH, -CH₃ Structural modifications for drug design

Key Observations :

  • Hydrogen Bonding : The target compound’s hydroxyl-rich structure (positions 2,4,5,7,8) likely enhances solubility and crystal lattice stability compared to less-polar analogues like compound (I) .
  • Stereochemical Influence: The (2S,2R) configuration may confer unique conformational preferences compared to non-chiral analogues (e.g., compound I).

Crystallographic and Stability Considerations

  • Crystal Packing : Compound (I) () lacks hydrogen bonds but stabilizes via π-π stacking and C–H···O interactions . In contrast, the target compound’s hydroxyl groups may form extensive hydrogen-bonding networks, as described in hydrogen-bond graph-set analyses (e.g., S(5) and S(6) motifs) .

Bioactivity and Pharmacological Potential

While direct evidence for the target compound’s bioactivity is absent, inferences can be drawn from related studies:

  • Ferroptosis Induction: highlights natural compounds as ferroptosis inducers in oral squamous cell carcinoma (OSCC).
  • Insecticidal Applications : emphasizes plant-derived compounds’ role in pest management. The hexyl side chain’s hydrophobicity may enhance insect cuticle penetration, though this requires validation .

Biological Activity

The compound (2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one is a complex organic molecule belonging to the class of flavonoids, specifically a dihydrochromenone derivative. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H34O7C_{27}H_{34}O_{7} with a molecular weight of 470.6 g/mol. The structure features multiple functional groups, including hydroxyl and methoxy groups, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC27H34O7
Molecular Weight470.6 g/mol
IUPAC NameThis compound
InChI KeyKDADHLPROOOPIC-MWTRTKDXSA-N

Antioxidant Activity

Several studies have reported the antioxidant potential of flavonoids, which are known to scavenge free radicals and reduce oxidative stress. The compound has been shown to exhibit significant antioxidant activity in vitro. For instance, it was evaluated using various assays such as DPPH and ABTS, demonstrating a high capacity for radical scavenging compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For example, it exhibited an IC50 value in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)
MCF-73.1
HCT1164.4
HEK 2935.3

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases . This activity is particularly relevant given the increasing interest in natural products for therapeutic applications in inflammation-related conditions.

Case Studies

  • Study on Antioxidant Activity : A comparative study evaluated the antioxidant capacities of several flavonoids, including this compound, using DPPH and ABTS assays. Results indicated that it outperformed some conventional antioxidants .
  • Anticancer Efficacy : A research article focused on the antiproliferative effects of various flavonoids on cancer cell lines reported that this compound significantly inhibited cell growth at concentrations as low as 3 µM for MCF-7 cells .
  • Mechanism of Action : Further investigations into its mechanism revealed that this compound induces apoptosis through activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

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